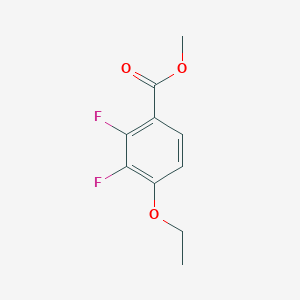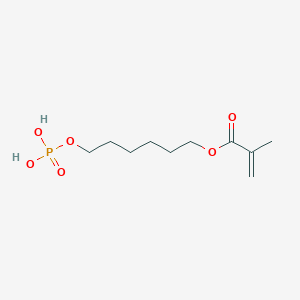![molecular formula C8H13ClO2S B12095180 3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B12095180.png)
3-[1-(Chloromethyl)cyclopropyl]-1lambda6-thiolane-1,1-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(Clorometil)ciclopropil]-1λ6-tiolano-1,1-diona es un compuesto orgánico que presenta un grupo ciclopropil unido a un anillo de tiólano
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-[1-(Clorometil)ciclopropil]-1λ6-tiolano-1,1-diona típicamente implica la ciclización de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de 1,3-dibromopropano con sodio o zinc para formar el grupo ciclopropil, seguido de una funcionalización adicional para introducir el anillo de tiólano y el grupo clorometil .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. El uso de catalizadores y condiciones de reacción específicas puede mejorar la eficiencia del proceso.
Análisis De Reacciones Químicas
Tipos de reacciones
3-[1-(Clorometil)ciclopropil]-1λ6-tiolano-1,1-diona puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden convertir el compuesto en su correspondiente tiol u otras formas reducidas.
Sustitución: El grupo clorometil puede participar en reacciones de sustitución nucleofílica, lo que lleva a la formación de diversos derivados.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio se utilizan a menudo.
Sustitución: Los nucleófilos como las aminas o los tioles pueden reaccionar con el grupo clorometil en condiciones básicas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir sulfoxidos o sulfonas, mientras que las reacciones de sustitución pueden producir una variedad de derivados de tiólano sustituidos.
Aplicaciones Científicas De Investigación
3-[1-(Clorometil)ciclopropil]-1λ6-tiolano-1,1-diona tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: La estructura única del compuesto lo convierte en un candidato para estudiar las interacciones y los mecanismos biológicos.
Industria: Se utiliza en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo mediante el cual 3-[1-(Clorometil)ciclopropil]-1λ6-tiolano-1,1-diona ejerce sus efectos implica interacciones con dianas moleculares como enzimas o receptores. El grupo ciclopropil puede introducir tensión en la molécula, afectando su reactividad e interacciones con otras moléculas. El grupo clorometil puede participar en la unión covalente con sitios nucleofílicos en proteínas u otras biomoléculas, lo que lleva a diversos efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
Ciclopropano: Un cicloalcano simple con un anillo de tres miembros.
Tiólano: Un anillo de cinco miembros que contiene azufre.
Derivados de clorometil: Compuestos con un grupo clorometil unido a diversas estructuras.
Unicidad
3-[1-(Clorometil)ciclopropil]-1λ6-tiolano-1,1-diona es único debido a la combinación del grupo ciclopropil, el anillo de tiólano y el grupo clorometil. Esta combinación confiere propiedades químicas y físicas distintas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C8H13ClO2S |
|---|---|
Peso molecular |
208.71 g/mol |
Nombre IUPAC |
3-[1-(chloromethyl)cyclopropyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H13ClO2S/c9-6-8(2-3-8)7-1-4-12(10,11)5-7/h7H,1-6H2 |
Clave InChI |
IIJDRCCZBQCSHE-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1C2(CC2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, ethyl ester](/img/structure/B12095114.png)




![5-Benzyl-2-bromo-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine](/img/structure/B12095143.png)
![N-(3-Bromoimidazo[1,2-a]pyridin-8-yl)acetamide](/img/structure/B12095149.png)
![5-Acetamido-2-[[5-acetamido-3,4-dihydroxy-6-(4-nitrophenoxy)oxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B12095153.png)

![tert-Butyl 5-fluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B12095158.png)
![(4-methoxyphenyl) 2-[1-[(4-methoxyphenyl)methyl]-2,5-dioxo-4-(9H-xanthen-9-ylmethyl)imidazolidin-4-yl]cyclopropane-1-carboxylate](/img/structure/B12095164.png)
![4-N-[3-chloro-4-(1,3-thiazol-2-ylmethoxy)phenyl]-6-N-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)quinazoline-4,6-diamine;4-methylbenzenesulfonic acid](/img/structure/B12095181.png)

